![molecular formula C22H23ClFN5O3S B2765427 N-甲基-N'-{[1-(4-甲基苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}脲 CAS No. 1189470-34-5](/img/structure/B2765427.png)

N-甲基-N'-{[1-(4-甲基苯甲酰)-2,3-二氢-1H-吲哚-6-基]甲基}脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

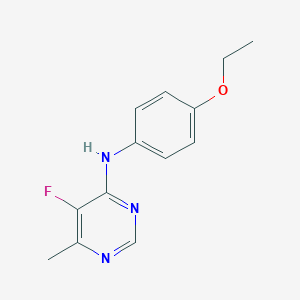

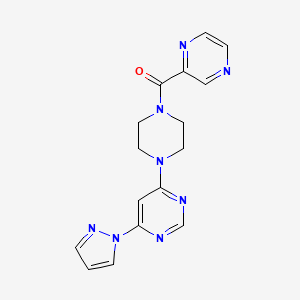

The compound “N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a urea group (NH-CO-NH2), which is a functional group that plays a key role in many biological processes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the urea group, and the attachment of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and urea groups, along with the various substituents, would give the molecule a complex three-dimensional shape. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The indole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The urea group can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学研究应用

聚合物支持的猝灭剂提高合成效率

三(2-氨基乙基)胺和甲基异氰酸酯的聚苯乙烯-二乙烯基苯共聚物衍生物用于猝灭过量的反应物,并从溶液相、平行合成尿素和其他化合物的粗反应产物中去除杂质。这种方法可以快速、平行纯化粗反应产物,代表了组合化学中固相有机合成的有吸引力的替代方法,突出了尿素衍生物在提高合成效率中的重要性 (Booth & Hodges, 1997)。

杂环化反应中的催化

NHC 稳定的金 (I) 配合物充当 1-(邻乙炔基芳基)脲杂环化的催化剂,导致形成 4-亚甲基-3,4-喹唑啉-2-酮或吲哚。此过程展示了尿素衍生物在促进选择性环化反应中的作用,产率高达 96%,展示了它们在有机合成和催化中的潜力 (Gimeno 等,2010)。

由卡宾介导的酯交换/酰化反应

N-杂环卡宾是一类高效催化剂,可介导酯和醇之间的酯交换。这突出了尿素衍生物在促进酰化反应中的作用,促进了绿色化学和材料科学的发展 (Grasa、Kissling 和 Nolan,2002)。

新型化合物的合成和表征

2-(取代-(2-亚苄基肼基))噻唑-4-羧酸乙酯衍生物的合成和表征证明了尿素衍生物在开发具有潜在技术应用的化合物中的效用,包括在非线性光学 (NLO) 特性领域。这些研究说明了尿素衍生物在合成具有独特电学和光学性质的材料中的广泛适用性 (Haroon 等,2019)。

光致变色晶体的设计和非线性光学性质

利用尿素衍生物设计和合成光致变色晶体,例如 N-(4-羟基)-水杨醛基-氨基-4-(甲基苯甲酸酯),展现出具有显著 NLO 特性的可逆分子开关。这项研究强调了尿素衍生物在为光学开关和数据存储应用创建高级材料中的重要性 (Sliwa 等,2005)。

作用机制

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if it is used as a drug, it might interact with specific receptors or enzymes in the body. If it is used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction pathway .

安全和危害

未来方向

属性

IUPAC Name |

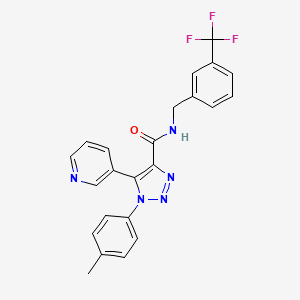

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3S/c1-15-12-17(6-7-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOPHRIPSLDRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2765345.png)

![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)

![ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2765353.png)

![Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2765360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)